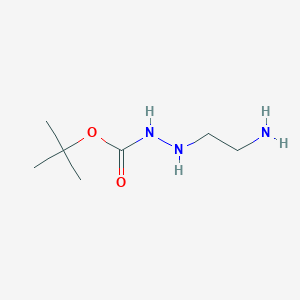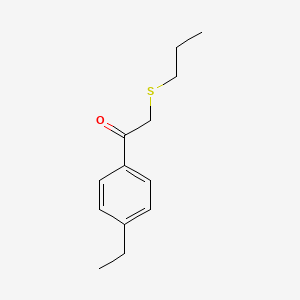
4-(Chloromethyl)-3-ethylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-3-ethylbenzonitrile is an organic compound with the molecular formula C10H10ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group at the fourth position and an ethyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3-ethylbenzonitrile can be achieved through several methods. One common approach involves the chloromethylation of 3-ethylbenzonitrile. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction proceeds as follows:
Starting Material: 3-ethylbenzonitrile
Reagents: Formaldehyde, hydrochloric acid
Catalyst: Zinc chloride or aluminum chloride
Conditions: The reaction is carried out under acidic conditions, often at elevated temperatures to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-3-ethylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzonitrile derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products
Nucleophilic Substitution: Substituted benzonitrile derivatives with various functional groups.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other nitrogen-containing compounds.
Applications De Recherche Scientifique
4-(Chloromethyl)-3-ethylbenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other advanced materials with specific properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-3-ethylbenzonitrile depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The nitrile group can participate in various reactions, including reduction and oxidation, to form different functional groups. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)benzonitrile: Lacks the ethyl group, making it less sterically hindered.
3-(Chloromethyl)benzonitrile: The chloromethyl group is at the third position, altering its reactivity.
4-(Bromomethyl)-3-ethylbenzonitrile: Similar structure but with a bromomethyl group instead of chloromethyl, affecting its reactivity and applications.
Uniqueness
4-(Chloromethyl)-3-ethylbenzonitrile is unique due to the presence of both the chloromethyl and ethyl groups, which influence its reactivity and potential applications. The combination of these substituents allows for specific interactions and transformations that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C10H10ClN |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
4-(chloromethyl)-3-ethylbenzonitrile |
InChI |
InChI=1S/C10H10ClN/c1-2-9-5-8(7-12)3-4-10(9)6-11/h3-5H,2,6H2,1H3 |
Clé InChI |
YTDDOPBVIQQGFF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C#N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


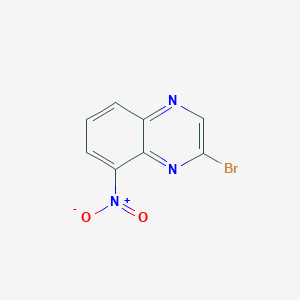
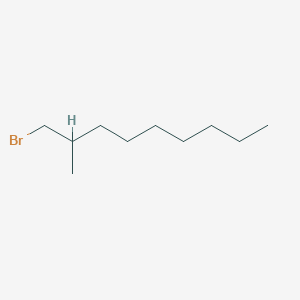
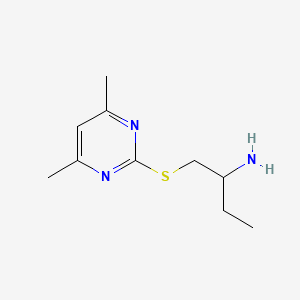
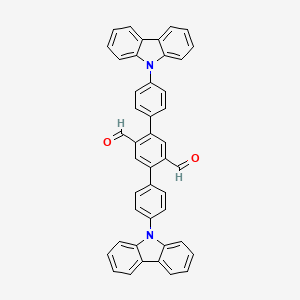

![(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13650128.png)
![2,6-Dichloropyrido[2,3-b]pyrazine](/img/structure/B13650132.png)
![4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B13650134.png)
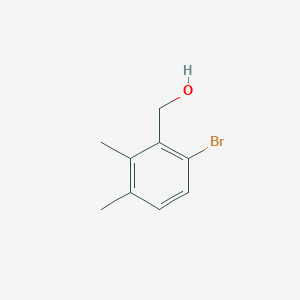
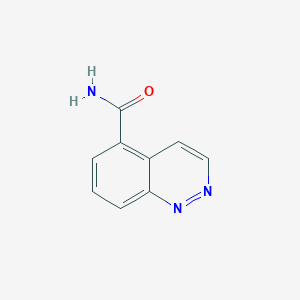
![di-tert-butyl 2,2'-((1-(3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)phenyl)pyrrolidine-2,5-diyl)bis(5-fluoro-1H-benzo[d]imidazole-6,2-diyl))bis(pyrrolidine-1-carboxylate)](/img/structure/B13650145.png)

